Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane

Description

Chemical Identity and Nomenclature

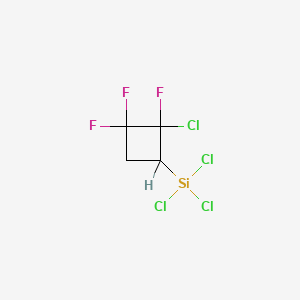

This compound is formally identified by the Chemical Abstracts Service number 770-95-6 and carries the molecular formula C4H3Cl4F3Si. The compound possesses a molecular weight of approximately 275.87 daltons, reflecting its substantial halogen content. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, describing a silicon atom bonded to three chlorine atoms and a substituted cyclobutyl group containing both chlorine and fluorine substituents at specific positions.

The structural designation reveals a tetrahedral silicon center coordinated to three chlorine atoms and one carbon atom from the cyclobutyl ring. The cyclobutyl moiety itself contains a chlorine atom at the 2-position and two fluorine atoms at the 3-position, creating a highly electronegative environment around the four-membered ring. This specific substitution pattern imparts unique reactivity characteristics that distinguish it from other organosilicon compounds.

Alternative nomenclature systems refer to this compound as (2,3,3-Trifluoro-2-chlorocyclobutyl)trichlorosilane or Silane, trichloro(2-chloro-2,3,3-trifluorocyclobutyl)-. The European Community number 212-226-9 provides additional identification within regulatory frameworks. The Standard International Chemical Identifier Key VDQCXADBEMNEGF-UHFFFAOYSA-N offers a unique digital fingerprint for database searches and computational studies.

Historical Context in Organosilicon Chemistry

The development of this compound emerges from over 160 years of organosilicon chemistry advancement. The foundation of this field was established in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, through the reaction of tetrachlorosilane with diethylzinc. This pioneering work demonstrated the feasibility of forming stable silicon-carbon bonds, opening pathways for an entire class of organometallic compounds.

The early twentieth century witnessed Frederick Stanley Kipping's revolutionary contributions to organosilicon chemistry, particularly his systematic use of Grignard reagents for synthesizing alkylsilanes and arylsilanes. Kipping introduced the term "silicone" in 1904 and prepared the first silicone oligomers and polymers. His methodical approach established fundamental synthetic principles that remain central to modern organosilicon chemistry, including the preparation of organochlorosilanes as versatile synthetic intermediates.

Eugene Rochow's development of the Müller-Rochow process in 1945 marked another crucial milestone by enabling large-scale production of methylchlorosilanes through direct reaction of methyl chloride with silicon-copper alloys. This industrial breakthrough made organosilicon compounds commercially viable and established the foundation for modern silicon-based materials industry. The process produces dimethyldichlorosilane as the primary product, alongside trimethylsilyl chloride and methyltrichlorosilane, demonstrating the versatility of organochlorosilane chemistry.

Contemporary developments in organosilicon chemistry have focused on introducing specific functional groups to modify physical and chemical properties. The synthesis of highly halogenated organosilicon compounds like this compound represents the sophisticated control now possible over molecular architecture. These advances build upon decades of research into hydrosilylation reactions, silicon-silicon bond cleavage, and selective functionalization strategies.

Position Within Fluorinated Organosilicon Compounds

This compound occupies a distinctive position within the broader category of fluorinated organosilicon compounds, representing an advanced example of multiple halogenation strategies. The integration of fluorine atoms into organosilicon frameworks began gaining prominence following the accidental discovery of polytetrafluoroethylene by Roy Plunkett in 1938 and subsequent developments in fluorine chemistry during World War II. The unique properties of fluorinated materials, including exceptional thermal stability, chemical inertness, and low surface energy, motivated extensive research into fluoroorganosilicon compounds.

Fluorinated organosilicon compounds typically exhibit enhanced thermal stability, reduced surface tension, and improved chemical resistance compared to their non-fluorinated analogs. These properties arise from the strength of carbon-fluorine bonds and the electron-withdrawing nature of fluorine substituents, which stabilize adjacent silicon-carbon bonds. The perfluoroalkyl ether groups commonly found in commercial fluorosilicon surfactants demonstrate excellent surface activity and have found applications in photoresist materials and specialized coatings.

The cyclobutyl framework in this compound introduces additional structural complexity compared to linear fluoroalkyl chains typically encountered in commercial applications. The four-membered ring imparts conformational rigidity while the multiple halogen substituents create a highly polar microenvironment. This combination of structural features positions the compound as a potential building block for specialized materials requiring precise molecular architecture.

Patent literature reveals extensive development of fluorinated organosilicon compounds for crosslinking applications, particularly those containing silicon-hydrogen bonds for hydrosilylation reactions. The synthesis strategies often involve platinum-catalyzed addition reactions between chlorosilanes and fluorinated olefins, demonstrating the versatility of these synthetic approaches. The resulting compounds serve as crosslinking agents in addition-cure silicone systems, where the fluorine content imparts specialized surface properties to the final materials.

Research Significance and Applications Overview

The research significance of this compound stems from its potential as a versatile synthetic intermediate for developing advanced fluorosilicon materials. The compound's multiple reactive chlorine atoms on silicon provide numerous possibilities for further functionalization through nucleophilic substitution reactions. These transformations can introduce various organic groups, creating libraries of compounds with tailored properties for specific applications.

Current research directions emphasize the compound's utility in synthesizing surface modification agents for various substrates. The trichlorosilane functionality enables reaction with hydroxyl groups on glass, metal oxides, and other surfaces, forming stable siloxane linkages. The fluorinated cyclobutyl group extends from the surface, providing hydrophobic and oleophobic properties that are valuable in anti-fouling coatings and protective treatments for optical components.

The pharmaceutical industry has shown increasing interest in fluorinated organosilicon compounds as potential drug delivery systems and bioactive agents. The unique combination of silicon-carbon stability with fluorine's bioisosteric properties creates opportunities for developing novel therapeutic compounds. The cyclobutyl framework offers conformational constraints that may enhance selectivity for biological targets, while the fluorine atoms can modulate metabolic stability and membrane permeability.

Materials science applications focus on incorporating this compound into polymer networks to create specialized elastomers and coatings. The compound can serve as a crosslinking agent in silicone formulations, where the fluorinated side chains migrate to surfaces during curing, creating self-stratifying systems with enhanced surface properties. These materials find applications in aerospace, automotive, and electronics industries where extreme environmental resistance is required.

Table 1: Key Physical Properties of this compound

Table 2: Structural Identifiers for this compound

| Identifier Type | Value | Reference |

|---|---|---|

| SMILES Notation | C1C(C(C1(F)F)(F)Cl)Si(Cl)Cl | |

| InChI | InChI=1S/C4H3Cl4F3Si/c5-4(11)2(12(6,7)8)1-3(4,9)10/h2H,1H2 | |

| InChI Key | VDQCXADBEMNEGF-UHFFFAOYSA-N | |

| MDL Number | MFCD28971719 |

Properties

IUPAC Name |

trichloro-(2-chloro-2,3,3-trifluorocyclobutyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl4F3Si/c5-4(11)2(12(6,7)8)1-3(4,9)10/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQCXADBEMNEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)Cl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl4F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883353 | |

| Record name | 2-Chloro-1,1,2-trifluoro-3-(trichlorosilyl)-Cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-95-6 | |

| Record name | 2-Chloro-1,1,2-trifluoro-3-(trichlorosilyl)cyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutane, 2-chloro-1,1,2-trifluoro-3-(trichlorosilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutane, 2-chloro-1,1,2-trifluoro-3-(trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1,1,2-trifluoro-3-(trichlorosilyl)-Cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrosilylation Methodology

A closely related preparation method for 3-chloropropyl trichlorosilane, an organosilane with structural similarity, provides a detailed and industrially relevant example of hydrosilylation catalysis that can be adapted conceptually for trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane synthesis.

Key features of this method include:

- Raw Materials: Trichlorosilane and chlorinated olefinic precursors (e.g., chloropropene).

- Catalysts: Chloroplatinic acid combined with organic amines such as tributylamine or tripropylamine dissolved in solvents like isopropyl alcohol, pimelinketone, tetrahydrofuran, or ethylene glycol monomethyl ether.

- Catalyst Ratios: Optimal molar ratio of chloroplatinic acid to organic amine is between 1:0.5 to 1:1.0.

- Reaction Conditions: Room temperature to 80 °C, with rapid initiation and short induction times (0–3 minutes).

- Raw Material Ratios: Trichlorosilane to olefinic precursor molar ratio of approximately 1.0:1.1 to 1.0:1.2 to minimize by-products and environmental impact.

- Reaction Monitoring: Temperature control via feed rate to maintain 65–75 °C during addition, with final reaction temperature reaching 80–90 °C.

- Yields: Productive rates of 70–76% for the target trichlorosilane compound.

Table 1: Summary of Key Parameters in Hydrosilylation Preparation

| Parameter | Value/Range | Notes |

|---|---|---|

| Catalyst type | Chloroplatinic acid + organic amine | Tributylamine or tripropylamine |

| Catalyst molar ratio (Pt:Amine) | 1:0.5 to 1:1.0 | Outside this range reduces activity |

| Catalyst concentration | 0.01–0.1 M | Prepared in suitable solvents |

| Trichlorosilane:Olefin ratio | 1.0:1.1 to 1.0:1.2 | Minimizes by-products |

| Reaction temperature | 25–80 °C | Initiation at room temperature preferred |

| Reaction time | 1–2 hours (feed) + 1 hour reflux | Controlled by feed rate |

| Product yield | 70–76% | Based on trichlorosilane consumption |

Catalyst Preparation and Reaction Mechanism

The catalyst is prepared by dissolving chloroplatinic acid in an appropriate solvent (e.g., isopropyl alcohol or pimelinketone) and mixing with an organic amine solution. The amine acts as a ligand, stabilizing the platinum catalyst and enhancing its activity. The hydrosilylation proceeds via platinum-catalyzed addition of the Si-H bond across the carbon-carbon double bond or reactive sites on the cyclobutyl ring.

The reaction benefits from:

- Rapid initiation without a prolonged induction phase.

- High catalytic efficiency allowing low catalyst loading (Pt:trichlorosilane molar ratio as low as 10^-7 to 10^-4).

- Mild reaction conditions reducing side reactions and by-product formation.

Industrial and Laboratory Scale Examples

Several experimental embodiments illustrate the preparation method:

Example 1: Using 0.1 M chloroplatinic acid in isopropyl alcohol and 0.1 M tributylamine in pimelinketone as catalyst solutions, trichlorosilane and propenyl chloride are reacted at 40 °C initiation, with feed rate controlling temperature at ~70 °C. Yield of 3-chloropropyl trichlorosilane reached 71% after 1.5 hours of reaction and 1 hour reflux.

Example 2: Similar conditions scaled to 1 L reactor with catalyst loading at Pt:SiHCl3 = 10^-5 molar ratio, reaction at room temperature with controlled feed, yielding 73% product.

Variations: Adjusting the Pt:amine ratio or changing the organic amine (e.g., tripropylamine) and solvent (pimelinketone, Virahol) affects reaction initiation and yield, with optimal conditions avoiding excess amine which inhibits catalysis.

Notes on By-products and Environmental Considerations

- Excess trichlorosilane leads to formation of propyltrichlorosilane by-product, which is undesirable due to environmental and purification challenges.

- Optimizing molar ratios and reaction conditions minimizes these by-products.

- The reaction mixture after completion is typically a clear, water-white solution, simplifying downstream processing.

Limitations and Data Gaps

- Specific literature on the direct preparation of this compound is scarce.

- Most detailed preparation data are available for related chloropropyl trichlorosilanes, which serve as a proxy for understanding the preparation chemistry.

- No direct patent or published research explicitly detailing the synthesis of the target compound was found beyond general organosilane hydrosilylation methods.

Summary Table: Comparative Data from Hydrosilylation Preparation of Chlorosilanes

| Example No. | Catalyst Composition | Reaction Temp (°C) | Feed Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 0.1 M H2PtCl6 + 0.1 M tributylamine | 40–70 | 0.5 | 71 | Rapid initiation, reflux 1 h post-feed |

| 2 | Same as Ex. 1, scale-up | 25–70 | 1.5 | 73 | Room temp initiation, controlled feed |

| 3 | Pt:amine ratio 1:2 (excess amine) | 80 (oil bath) | - | 72 | No reaction at room temp, slower start |

| 4 | 0.1 M H2PtCl6 + 0.1 M tripropylamine | 25–65 | 2 | 70 | Fast initiation at room temp |

| 5 | 0.1 M PtCl6 in pimelinketone + tributylamine | 25–75 | 1.24 | 73 | Rapid reaction, high yield |

| 6 | Lower catalyst concentration (0.05 M) | 25–70 | 1.5 | 74 | Efficient catalyst use |

| 7 | Trichlorosilane:propenyl chloride 1:1.2 | 25–75 | 1.5 | 76 | Higher olefin ratio improves yield |

Scientific Research Applications

Synthesis of Fluorinated Polymers

One of the primary applications of trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane is as a precursor in the synthesis of fluorinated polymers, particularly fluorinated polyhedral oligomeric silsesquioxane (F-POSS). F-POSS materials are utilized due to their thermal stability and low surface energy, making them suitable for high-performance coatings and materials that require resistance to heat and chemical degradation.

Case Study: Fluorinated Coatings

In a study examining the effectiveness of F-POSS coatings, researchers found that these materials provided exceptional thermal stability and hydrophobic properties, making them ideal for applications in electronics and aerospace industries where moisture resistance is critical.

Surface Modification

This compound is employed as a silanizing agent to modify surfaces for enhanced performance. The compound can create hydrophobic surfaces that repel water and other solvents, which is beneficial in various applications including:

- Microfabrication : Enhancing the performance of microelectromechanical systems (MEMS) by reducing friction and wear.

- Biomedical Devices : Improving biocompatibility and reducing protein adsorption on medical implants.

Case Study: MEMS Applications

Research has demonstrated that surfaces treated with this compound exhibit significantly lower adhesion forces for biological fluids, which can enhance the longevity and functionality of MEMS devices used in medical diagnostics.

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent in various synthetic pathways. It can facilitate the formation of siloxane bonds and enable the functionalization of organic substrates.

Example Reaction:

The compound can be utilized in reactions where it acts as a chlorosilane to introduce trifluoromethyl groups into organic molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals where fluorinated compounds often exhibit enhanced biological activity.

Research and Development

Ongoing research is exploring the potential applications of this compound in developing new materials with tailored properties for specific applications. This includes its use in nanotechnology and advanced composites.

Future Directions:

- Nanocomposites : Investigating the incorporation of this silane into nanocomposite materials to improve mechanical properties.

- Smart Coatings : Developing coatings that respond to environmental stimuli using this compound as a base material.

Mechanism of Action

The effects of trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane are primarily due to its ability to form strong covalent bonds with various substrates. The trichlorosilane group reacts with hydroxyl groups on surfaces, forming siloxane linkages that enhance the material’s properties, such as hydrophobicity and chemical resistance.

Comparison with Similar Compounds

Fluorinated Alkylsilanes

- Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane (CAS 375-63-3):

This compound features a linear perfluorobutyl chain, resulting in enhanced hydrophobicity and chemical inertness. Its molecular weight (335.48 g/mol) is higher than the target compound, and its boiling point (106.3°C) and density (1.608 g/cm³) reflect the influence of fluorine’s high electronegativity and molecular mass . - Trichloro(3,3,3-trifluoropropyl)silane (CAS 592-09-6):

With a shorter trifluoropropyl group, this silane (MW: 243.5 g/mol) exhibits rapid reaction kinetics due to its trichlorosilyl group and moderate fluorination. It is widely used in derivatization and surface modifications, where its trifluoropropyl moiety balances hydrophobicity and reactivity .

Cyclic and Aromatic Silanes

- Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane (CAS 312-81-2):

This compound replaces the trichlorosilyl group with a trimethylsilyl (-Si(CH₃)₃) group, reducing electrophilicity but improving hydrolytic stability. Its tetrafluorocyclobutyl ring (MW: 200.25 g/mol) offers steric hindrance, limiting its use in high-reactivity applications . - Trichloro(3-phenylpropyl)silane :

The aromatic phenyl group introduces π-π interactions, enhancing adhesion to aromatic substrates. However, the absence of fluorine reduces its chemical resistance compared to the target compound .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | C₄H₃Cl₄F₃Si | 277.89 | N/A | N/A | Cyclobutyl, Cl, F, -SiCl₃ |

| Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane | C₄HCl₃F₈Si | 335.48 | 106.3 | 1.608 | Perfluorobutyl, -SiCl₃ |

| Trichloro(3,3,3-trifluoropropyl)silane | C₃H₄Cl₃F₃Si | 243.5 | N/A | N/A | Trifluoropropyl, -SiCl₃ |

| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇Cl₃Si | 387.93 | 330 | 1.03 | Long alkyl chain, -SiCl₃ |

| Trimethyl(2,2,3,3-tetrafluorocyclobutyl)silane | C₇H₁₂F₄Si | 200.25 | 126 | 1.08 | Tetrafluorocyclobutyl, -Si(CH₃)₃ |

Biological Activity

Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane is a silane compound with potential applications in various fields, including materials science and chemical synthesis. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications. This article reviews the available literature on the biological activity of this compound, summarizing key findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C5Cl3F3Si

- Molecular Weight : 239.5 g/mol

- Structure : The compound features a cyclobutane ring substituted with chlorine and trifluoromethyl groups, contributing to its unique reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with cellular components. Silanes generally exhibit reactivity due to their electrophilic nature, which can lead to the formation of covalent bonds with nucleophiles in biological systems. This interaction may affect various biochemical pathways, including:

- Enzyme Inhibition : Silanes can inhibit enzymes by modifying active sites or altering enzyme conformation.

- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration, leading to cytotoxic effects.

Biological Activity Overview

Research on the specific biological activities of this compound is limited; however, related silane compounds have shown various biological effects:

- Antimicrobial Activity : Some silanes have demonstrated antimicrobial properties against bacteria and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting metabolic pathways.

- Cytotoxicity : Certain silanes exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through reactive oxygen species (ROS) generation or DNA damage.

Case Studies

While specific studies on this compound are scarce, related compounds provide insight into potential biological activities:

- Study on Silane Derivatives : Research has indicated that silane derivatives can significantly reduce the viability of various cancer cell lines. For example, a study found that silanes modified with fluorinated groups exhibited enhanced cytotoxicity compared to non-fluorinated analogs due to increased membrane permeability and ROS production .

- Antimicrobial Efficacy : A series of experiments demonstrated that silanes with similar structures effectively inhibited bacterial growth in vitro. The presence of fluorinated groups was correlated with increased antimicrobial potency .

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane, and how can reaction conditions be optimized for high purity?

Methodological Answer: Synthesis typically involves reacting 2-chloro-2,3,3-trifluorocyclobutane derivatives with trichlorosilane (HSiCl₃) under controlled conditions. Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) or transition metal catalysts may enhance reaction efficiency .

- Temperature control : Maintaining 50–80°C prevents side reactions like Si-Cl bond hydrolysis .

- Purification : Fractional distillation under reduced pressure (e.g., 10–15 mmHg) isolates the product from unreacted silane or byproducts. Monitor purity via GC-MS or ¹⁹F NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR : Resolve fluorinated cyclobutyl and Si-Cl environments. ¹⁹F NMR is critical for distinguishing CF₃ and CF₂ groups .

- FTIR : Confirm Si-Cl (600–630 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

- GC-MS : Quantify purity and detect low-abundance impurities (e.g., residual silanol derivatives) .

- Elemental analysis : Validate stoichiometry of Si, Cl, and F .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments involving this compound?

Methodological Answer:

- DFT calculations : Predict reaction pathways (e.g., nucleophilic substitution at Si vs. cyclobutyl ring opening). Use software like Gaussian or ORCA to model transition states .

- Molecular dynamics : Simulate surface adsorption behavior on silica substrates, correlating with experimental contact angle measurements .

- Solvent optimization : Calculate Hansen solubility parameters to identify ideal solvents for synthesis or deposition .

Q. What experimental strategies mitigate contradictions in reactivity data between nucleophilic substitution and electrophilic addition reactions?

Methodological Answer:

- Competitive reaction studies : Use in situ NMR to monitor kinetics of competing pathways. For example, track Si-Cl vs. C-F bond activation under varying temperatures .

- Additive screening : Introduce steric hindrance (e.g., bulky amines) to suppress nucleophilic attack on Si, favoring cyclobutyl ring functionalization .

- Isotopic labeling : ¹⁸O-labeling in hydrolysis experiments distinguishes Si-O bond formation from C-O pathways .

Q. How does the fluorinated cyclobutyl moiety influence the compound’s thermal stability compared to non-fluorinated analogs?

Methodological Answer:

- TGA-DSC analysis : Compare decomposition onset temperatures. Fluorination typically increases thermal stability by 20–40°C due to strong C-F bonds .

- Kinetic studies : Perform isothermal gravimetry at 150–250°C to model degradation rates. Fluorinated derivatives often follow first-order kinetics .

- Gas chromatography : Identify volatile decomposition products (e.g., HF, Cl₂) to infer degradation mechanisms .

Q. What innovative applications exist for this silane in surface modification or nanomaterials?

Methodological Answer:

- Self-assembled monolayers (SAMs) : Deposit on silicon wafers via vapor-phase silanization. Optimize deposition time (1–24 hrs) and humidity (<20% RH) to minimize multilayer formation .

- Nanoparticle functionalization : React with SiO₂ nanoparticles in anhydrous toluene; characterize grafting density via TGA mass loss .

- Microfluidic device fabrication : Use silane-treated PDMS to enhance hydrophobicity; validate via water contact angle (>110°) .

Q. How can researchers resolve discrepancies in reported Si-Cl bond reactivity across different solvents?

Methodological Answer:

- Solvent polarity mapping : Compare reaction rates in aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents. Polar aprotic solvents stabilize transition states for nucleophilic substitution .

- Dielectric constant correlation : Measure reaction rates in solvents with varying ε (e.g., hexane vs. DMF) to establish empirical relationships .

- Inhibition studies : Add controlled H₂O to anhydrous systems to quantify hydrolysis’s role in conflicting reactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.